molecular formula C17H20O6 B2870735 Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-26-4

Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2870735
CAS No.: 300674-26-4
M. Wt: 320.341
InChI Key: INNNWTRXNLZXSS-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative of interest in chemical and pharmaceutical research. This compound features a benzofuran core structure, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The molecular structure incorporates an ester-functionalized side chain, which can influence the compound's physicochemical properties and bioavailability. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis for the development of more complex molecules. It is also a candidate for screening in biological assays to investigate potential pharmacological properties. As a rule, all our products are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human use. Please note: Specific data on this compound's applications, mechanism of action, and research value is not available in public sources and should be verified by the researcher.

Properties

IUPAC Name

propan-2-yl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(2)21-17(19)15-10(3)23-14-7-6-12(8-13(14)15)22-11(4)16(18)20-5/h6-9,11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNNWTRXNLZXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the isopropyl ester group. Common reagents used in the synthesis include methoxy compounds, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Benzofuran derivatives often exhibit variations in substituents at positions 3 and 5, significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Weight (g/mol) Notable Properties/Activities
Target Compound : Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate (1-Methoxy-1-oxopropan-2-yl)oxy (methyl propionyloxy) Propan-2-yl ester ~332.3* Polar substituent; potential esterase sensitivity
Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate () Isobutyryloxy (2-methylpropanoyloxy) Propan-2-yl ester 304.34 Increased steric bulk; lipophilic
Methyl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate () Pivaloyloxy (2,2-dimethylpropanoyloxy) Methyl ester 306.3 High stability due to bulky substituent
Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () 3,4-Dichlorobenzyloxy Propan-2-yl ester 393.27 Enhanced hydrophobicity; halogen-mediated bioactivity
Ethyl 5-[(4-bromobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate () 4-Bromobenzoyloxy Ethyl ester 465.3 Bromine substituent may confer antimicrobial activity

*Molecular weight calculated based on IUPAC name.

Key Comparative Insights:

Halogenated analogues (e.g., 3,4-dichlorophenylmethoxy) exhibit increased hydrophobicity, favoring membrane permeability but reducing solubility .

The target compound’s methyl propionyloxy group balances moderate steric bulk with esterase-labile bonds, suggesting tunable metabolic stability .

Biological Activity Trends: Halogenated benzofurans (e.g., 5-bromo or 5-chloro derivatives) often demonstrate antimicrobial and antitumor activities, as seen in related compounds .

Research Findings and Methodological Context

  • Crystallography and Structural Analysis : Benzofuran derivatives are frequently characterized using X-ray crystallography, with software like SHELX employed for structure refinement . For example, details the planar benzofuran core and hydrogen-bonding interactions in a fluoro-substituted analogue, highlighting methodologies applicable to the target compound’s analysis .

Biological Activity

Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of this compound is C21H22O7C_{21}H_{22}O_7. The structure includes a benzofuran core, which is known for its pharmacological potential.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit various biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors. The specific biological activities of this compound include:

Antimicrobial Activity

Studies have shown that related benzofuran compounds possess significant antimicrobial properties. For instance, derivatives such as methyl 5-methoxy-2-methyl-benzofuran have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of microbial growth .

Compound Target Microorganisms Activity
Methyl 5-methoxy-2-methyl-benzofuranStaphylococcus aureusInhibition observed
Methyl 5-methoxy-2-methyl-benzofuranEscherichia coliModerate inhibition

Anti-inflammatory Activity

Benzofuran derivatives are also noted for their anti-inflammatory effects. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Potential

The anticancer potential of benzofuran derivatives has been explored in several studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Krawiecka et al. evaluated the antimicrobial activity of several benzofuran derivatives, including Propan-2-yl 5-{(1-methoxy-1-oxopropan-2-yl)oxy}-2-methyl-benzofuran. Results indicated that these compounds exhibited varying degrees of efficacy against selected microbial strains, highlighting their potential as therapeutic agents .
  • Anti-inflammatory Mechanism Investigation : Research led by Chen et al. investigated the anti-inflammatory properties of related benzofurans and found that they significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a promising avenue for treating inflammatory diseases .

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